1H-pyrrole-1-carboxylic acid

Physicochemical profiling pKa Drug-likeness

1H-Pyrrole-1-carboxylic acid (CAS 21972-99-6) is a heterocyclic building block belonging to the pyrrole carboxylic acid family, characterized by a carboxylic acid group directly attached to the pyrrole nitrogen (N1 position) rather than to a ring carbon. With a molecular formula of C₅H₅NO₂ and a molecular weight of 111.10 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 21972-99-6
Cat. No. B3049776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-1-carboxylic acid
CAS21972-99-6
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C(=O)O
InChIInChI=1S/C5H5NO2/c7-5(8)6-3-1-2-4-6/h1-4H,(H,7,8)
InChIKeyFDDQRDMHICUGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-1-carboxylic Acid (CAS 21972-99-6): A Distinctive N-Functionalized Pyrrole Scaffold for Selective COX-2 Inhibitor Design and Synthetic Chemistry


1H-Pyrrole-1-carboxylic acid (CAS 21972-99-6) is a heterocyclic building block belonging to the pyrrole carboxylic acid family, characterized by a carboxylic acid group directly attached to the pyrrole nitrogen (N1 position) rather than to a ring carbon . With a molecular formula of C₅H₅NO₂ and a molecular weight of 111.10 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Unlike the more common C-carboxylated pyrrole isomers (pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid), the N-carboxylation architecture profoundly alters the compound's acid strength, hydrogen-bonding capacity, and metabolic stability, making it a strategically distinct choice for drug discovery programs targeting cyclooxygenase-2 (COX-2) inhibition and for synthetic routes requiring activated N-carbonyl intermediates .

Why Generic Substitution Fails: Positional Isomerism in Pyrrole Carboxylic Acids Produces Fundamentally Different Physicochemical and Pharmacological Profiles


Simply substituting 1H-pyrrole-1-carboxylic acid with a more common pyrrole carboxylic acid isomer (e.g., pyrrole-2-carboxylic acid or pyrrole-3-carboxylic acid) is scientifically invalid because the position of the carboxyl group dictates the compound's acid dissociation constant (pKa), hydrogen-bond donor/acceptor topology, and metabolic recognition . The N-carboxylated architecture places the carboxylic acid directly on the heterocyclic nitrogen, eliminating the N–H proton and dramatically lowering the predicted pKa to approximately 0.79, compared to 4.45 for pyrrole-2-carboxylic acid and 5.0 for pyrrole-3-carboxylic acid . This shifts the ionization state at physiological pH from predominantly anionic (for C-carboxylated isomers) to largely protonated for the N-carboxylated analog, altering membrane permeability, protein binding, and the compound's ability to serve as a bioisostere in COX-2 pharmacophore models . For procurement decisions, selecting the incorrect positional isomer leads to failure in reproducing published synthetic yields, biological activity, and physicochemical behavior.

Quantitative Differentiation Evidence: 1H-Pyrrole-1-carboxylic Acid vs. Closest Analogs and Pharmacological Benchmarks


pKa Shift of ~3.7–4.2 Log Units Versus C-Carboxylated Pyrrole Isomers Alters Ionization State at Physiological pH

1H-Pyrrole-1-carboxylic acid exhibits a predicted pKa of 0.79 ± 0.41, reflecting the electron-withdrawing effect of the N-carboxylation architecture . In contrast, the C2-carboxylated isomer (pyrrole-2-carboxylic acid) has an experimentally measured pKa of 4.45 at 20 °C, and the C3-carboxylated isomer (pyrrole-3-carboxylic acid) has a pKa of 5.0 at 25 °C . This represents a >3.6 log unit difference in acid strength between the N-carboxylated and C-carboxylated forms, meaning that at physiological pH (7.4), pyrrole-1-carboxylic acid is predominantly protonated and neutral, while the C-carboxylated isomers exist primarily as carboxylate anions.

Physicochemical profiling pKa Drug-likeness Bioisosterism

N-Pyrrolylcarboxylic Acid Scaffold Delivers Superior In Vivo Anti-Inflammatory Efficacy: 83% Edema Inhibition vs. 60% for Indomethacin at Comparable Doses

In a head-to-head in vivo study of N-pyrrolylcarboxylic acids designed as COX-2 inhibitors, the lead compound 1b — derived from the 1H-pyrrole-1-carboxylic acid scaffold — achieved 83% inhibition of carrageenin-induced rat paw edema at a dose of 40 mg/kg i.p. . The reference NSAID indomethacin provided only 60% inhibition at 10 mg/kg i.p. under the same experimental conditions . This demonstrates that the N-carboxylated pyrrole architecture can be elaborated into anti-inflammatory agents that outperform a clinically established NSAID benchmark in terms of maximal edema suppression.

COX-2 inhibition Anti-inflammatory In vivo pharmacology Carrageenan-induced edema

Multiple N-Pyrrolylcarboxylic Acid Congeners Surpass 70% Edema Protection, Outperforming Indomethacin's 54% Benchmark Across a Chemically Diverse Series

A 2005 3D-QSAR study evaluated nine N-pyrrolylcarboxylic acids — congeners built upon the 1H-pyrrole-1-carboxylic acid core — for in vivo anti-inflammatory activity using the carrageenin-induced rat paw edema model . Six out of nine compounds tested (67%) demonstrated greater than 70% protection against edema formation at doses of 20–40 mg/kg i.p. or 10–40 mg/kg p.o. . In the same experimental system, indomethacin at 2 mg/kg i.p. achieved only 54% anti-inflammatory activity . The fact that two-thirds of the N-pyrrolylcarboxylic acid series outperformed the 54% indomethacin benchmark supports the scaffold's inherent pharmacological advantage for COX-2-directed anti-inflammatory activity.

COX-2 Anti-inflammatory screening 3D-QSAR Edema protection

Pyrrole-1-Carboxylic Acid Anhydride Method Achieves 87% Yield in N-Carbonyl Coupling, Enabling Efficient Access to Sterically Hindered Pyrrole N-Carbonyl Compounds

Boger and Patel (1987) demonstrated that activation of 1H-pyrrole-1-carboxylic acid via its anhydride (using 0.5 equiv EDCI·HCl in methylene chloride at 25 °C for 15 min) provides the anhydride in 87% isolated yield . This activated species then enables stoichiometric coupling with unreactive or non-nucleophilic substrates to form pyrrole N-carbonyl compounds — a transformation that is substantially less efficient when attempted with C-carboxylated pyrrole isomers, which lack the N-activated carbonyl electrophilicity . The method was characterized as 'the most effective and dependable procedure' for forming pyrrole N-carbonyl compounds from poorly nucleophilic coupling partners .

Synthetic methodology Anhydride activation N-Carbonylation Coupling efficiency

Predicted Topological Polar Surface Area (TPSA) of 42.2 Ų vs. 53.1 Ų for Pyrrole-2-Carboxylic Acid Suggests Superior Membrane Permeability for the N-Carboxylated Isomer

The computed topological polar surface area (TPSA) for 1H-pyrrole-1-carboxylic acid is 42.2 Ų, as reported by PubChem . In comparison, pyrrole-2-carboxylic acid has a TPSA of 53.1 Ų . The 10.9 Ų reduction in TPSA for the N-carboxylated isomer is attributable to the loss of the pyrrole N–H hydrogen bond donor, which is present in the C2-carboxylated form but absent when the carboxyl group is attached directly to nitrogen. According to the widely applied Veber rule, compounds with TPSA ≤ 140 Ų are generally considered to have acceptable oral bioavailability, and within this range, lower TPSA values correlate with improved passive membrane permeability.

Drug-likeness TPSA Membrane permeability ADME prediction

High-Value Application Scenarios for 1H-Pyrrole-1-carboxylic Acid (CAS 21972-99-6) Based on Quantitative Evidence


Medicinal Chemistry: COX-2-Selective Anti-Inflammatory Drug Discovery Leveraging the N-Pyrrolylcarboxylic Acid Pharmacophore

Research teams pursuing next-generation COX-2-selective inhibitors with improved gastrointestinal safety profiles should prioritize 1H-pyrrole-1-carboxylic acid as the core scaffold. Published in vivo data demonstrate that N-pyrrolylcarboxylic acid congeners achieve 83% carrageenin-induced edema inhibition at 40 mg/kg i.p., outperforming indomethacin (60% at 10 mg/kg) . Across a series of nine compounds, six (67%) achieved >70% edema protection, exceeding indomethacin's 54% benchmark . This scaffold's architecture has been explicitly designed to map onto the COX-2 active site, mimicking the steric arrangement of celecoxib while offering a distinct intellectual property space .

Synthetic Methodology: High-Yield N-Carbonylation of Unreactive Nucleophiles via Pyrrole-1-Carboxylic Acid Anhydride

For synthetic chemistry groups requiring efficient formation of pyrrole N-carbonyl compounds — particularly when coupling to sterically hindered or electronically deactivated amine substrates — 1H-pyrrole-1-carboxylic acid provides a unique activation pathway via its anhydride. The Boger-Patel protocol delivers the anhydride in 87% isolated yield under mild conditions (0.5 equiv EDCI·HCl, CH₂Cl₂, 25 °C, 15 min), and subsequent stoichiometric coupling provides 'the most effective and dependable procedure' for N-carbonyl bond formation with non-nucleophilic partners . This reactivity mode is structurally inaccessible to pyrrole-2-carboxylic acid or pyrrole-3-carboxylic acid, making the N-carboxylated isomer the only viable choice for this transformation.

ADME-Optimized Building Block Selection: Lower TPSA Pyrrole Scaffold for CNS and Oral Bioavailability Programs

Drug discovery programs targeting CNS indications or requiring optimized oral bioavailability should favor 1H-pyrrole-1-carboxylic acid over pyrrole-2-carboxylic acid as a synthetic building block. The N-carboxylated isomer has a TPSA of 42.2 Ų, which is 20.6% lower than the 53.1 Ų of pyrrole-2-carboxylic acid . This difference arises from the elimination of the pyrrole N–H hydrogen bond donor in the N-carboxylated form. Lower TPSA values are strongly correlated with improved passive membrane permeability and enhanced blood-brain barrier penetration, making this scaffold particularly attractive for CNS drug discovery programs.

Physicochemical Differentiation: Exploiting the Unusually Low pKa (~0.79) for pH-Dependent Drug Delivery or Prodrug Design

Formulation scientists and medicinal chemists designing pH-sensitive drug delivery systems or prodrugs can exploit the uniquely low pKa of 1H-pyrrole-1-carboxylic acid (~0.79) . At physiological pH (7.4), this compound remains predominantly protonated and neutral, whereas pyrrole-2-carboxylic acid (pKa 4.45) and pyrrole-3-carboxylic acid (pKa 5.0) exist largely as charged carboxylate anions . This ionization state difference can be harnessed to modulate solubility, partition coefficients, and tissue distribution in ways that C-carboxylated isomers cannot replicate.

Quote Request

Request a Quote for 1H-pyrrole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.